An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of proton pump inhibitors. This document consolidates critical data, including its chemical properties, synthesis protocols, and its pivotal role in pharmaceutical manufacturing.
Chemical Identification and Properties
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative essential for the synthesis of various pharmaceuticals. It is commercially available in two primary forms: the free base and a hydrochloride salt.
| Identifier | Free Base | Hydrochloride Salt |
| CAS Number | 86604-78-6[1][2][3] | 96300-88-8[4][5][6] |
| Molecular Formula | C₉H₁₃NO₂[4][7][8] | C₉H₁₄ClNO₂[4][5] |
| Molecular Weight | 167.21 g/mol [2][4][7][8] | 203.67 g/mol [4][5] |
| Synonyms | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine[3][9] | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol HCl |
Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | White to light brown powder or crystal.[4] | ChemicalBook |
| Melting Point | 56.5-60.5 °C | [4] |
| Boiling Point | 115-135 °C at 0.01 Torr | [4] |
| Solubility | Slightly soluble in Chloroform.[4] | ChemicalBook |
Role in Drug Development
The primary application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is as a crucial intermediate in the synthesis of omeprazole and its derivatives, such as esomeprazole.[1][10] Omeprazole is a widely used proton pump inhibitor for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The structural integrity of this intermediate is paramount for the efficacy and purity of the final active pharmaceutical ingredient (API).
Experimental Protocols: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Several synthetic routes to obtain (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol have been documented. Below are detailed experimental protocols from published literature and patents.
Method 1: From 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride
This method involves the hydrolysis of the corresponding chloromethyl pyridine derivative.
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Materials:
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2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (80 g)
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Methanol (300 ml)
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Water (150 ml)
-
Potassium iodide (5.4 g)
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Sodium hydroxide (40.4 g)
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Dichloromethane
-
-
Procedure:
-
Combine 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, methanol, water, potassium iodide, and sodium hydroxide in a reaction vessel.
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Stir the mixture and heat to reflux for 4 hours.
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After the reaction is complete, remove the methanol using a rotary evaporator.
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Add 300 ml of drinking water to the residue.
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Extract the aqueous solution three times with 150 ml of dichloromethane each time.
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Combine the organic extracts and purify to isolate the final product.[4]
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Method 2: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine
This process involves the reduction of a cyanopyridine derivative.
-
Materials:
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3,5-dimethyl-4-methoxy-2-cyanopyridine (20 g)
-
Raney nickel (20 g)
-
Ammonia-saturated methanol (650 ml)
-
Aqueous acetic acid
-
-
Procedure:
-
A mixture of Raney nickel and 3,5-dimethyl-4-methoxy-2-cyanopyridine in ammonia-saturated methanol is hydrogenated for 3 days at room temperature and normal pressure.
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The catalyst is filtered off, and the solvent is removed on a rotary evaporator.
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The residue is taken up in an aqueous-acidic solution for diazotization under hydrolyzing conditions.
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The resulting (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is extracted with an organic solvent and can be further purified by bulb-tube distillation.[11]
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Visualization of Synthetic Pathway
While (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol does not have a direct signaling pathway, its role as a key intermediate in the synthesis of Omeprazole can be visualized. The following diagram illustrates the workflow.
Safety and Handling
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is classified as an irritant.[9]
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE):
-
Dust mask type N95 (US), Eyeshields, Gloves.
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For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a foundational building block in the pharmaceutical industry, particularly for the production of omeprazole. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and professionals in drug development and manufacturing. The protocols and data presented in this guide aim to provide a solid technical foundation for its effective and safe utilization.
References
- 1. hongbangpharma.com [hongbangpharma.com]
- 2. CAS 86604-78-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 4. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Buy Online CAS Number 96300-88-8 - TRC - (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride | LGC Standards [lgcstandards.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. CAS 86604-78-6 | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol - Synblock [synblock.com]
- 9. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
